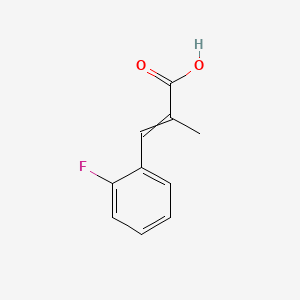

3-(2-Fluorophenyl)-2-methylprop-2-enoic acid

Description

3-(2-Fluorophenyl)-2-methylprop-2-enoic acid is a fluorinated α,β-unsaturated carboxylic acid with the molecular formula C₁₀H₉FO₂ (assuming a methyl substitution at the 2-position of the propenoic acid chain). The compound features a 2-fluorophenyl group attached to the β-carbon of a propenoic acid backbone, with a methyl substituent at the α-carbon. The fluorine atom in the ortho position of the phenyl ring introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2–3) . The α-methyl group contributes steric hindrance, which may influence reactivity in addition or cyclization reactions.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOOGQLFSMTOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzaldehyde.

Reduction: Formation of 2-fluorophenylethanol or 2-fluorophenylethane.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Ortho-fluorine in the target compound enhances electrophilicity, making it reactive in Michael additions .

- Steric Effects : The α-methyl group in the target compound reduces unwanted dimerization during synthesis compared to unmethylated analogues .

- Biological Activity: Fluorinated propenoic acids are explored as COX-2 inhibitors, with the target’s methyl group improving metabolic stability .

Biological Activity

3-(2-Fluorophenyl)-2-methylprop-2-enoic acid, also known as a fluorinated derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure can enhance lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.20 g/mol. Its structure includes a double bond between the carbon atoms adjacent to the carboxylic acid group, which is characteristic of α,β-unsaturated carboxylic acids.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The fluorinated phenyl group may enhance interaction with microbial targets, leading to increased efficacy against various pathogens.

- Anticancer Properties : Some derivatives of α,β-unsaturated carboxylic acids have shown potential in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly through the modulation of signaling pathways such as the Notch-Akt pathway .

- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It may also bind to receptors that regulate cell proliferation and apoptosis, influencing cellular signaling cascades.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

- Anticancer Activity Study : A study focused on a structurally related compound demonstrated significant inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231) through apoptosis induction and G2/M phase arrest. The compound's IC50 values were reported as low as 0.67 μmol/L, indicating potent anticancer effects .

- Antimicrobial Efficacy : Research on related fluorinated compounds has indicated strong antimicrobial activity against various bacterial strains, suggesting that the introduction of fluorine enhances the compound's ability to disrupt microbial membranes or metabolic processes.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.